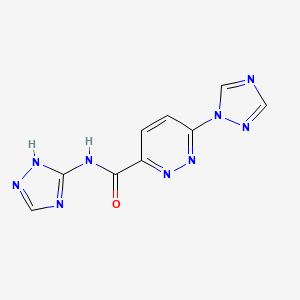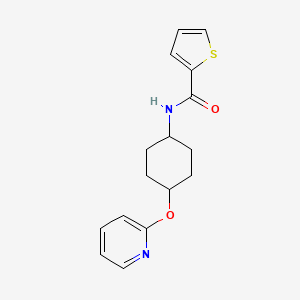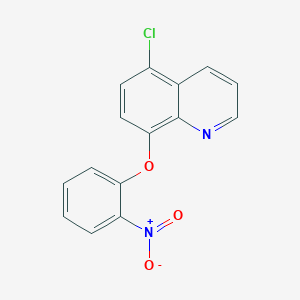
5-Chloro-8-(2-nitrophenoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Chloro-8-(2-nitrophenoxy)quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry, particularly as antibacterial and antineoplastic agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step procedures that may include nitration, chlorination, and various substitution reactions. For instance, a related compound, 5-chloro-8-hydroxyquinoline, was used as a starting material to synthesize coordination compounds with metals such as Zn(II), Al(III), Cu(II), and Ru(II) . Another related compound, 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, was synthesized through a three-step procedure involving O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition . These methods may provide insights into the synthesis of this compound, although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, and GC-MS . These techniques help in determining the functional groups present and the overall molecular architecture. The presence of substituents like chloro and nitro groups can significantly influence the electronic distribution and reactivity of the quinoline core.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and ring transformation reactions. For example, chloro-nitropyranquinolinedione underwent substitution reactions with nucleophiles such as sodium azide, amines, and thiophenol, leading to novel quinolinone derivatives . These reactions are indicative of the reactivity patterns that might be expected for this compound, although specific reactions for this compound are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be predicted using computational tools like Molinspiration Cheminformatics software, which calculates physicochemical parameters such as Lipinski's descriptors . These properties are crucial for understanding the drug-likeness and pharmacokinetic profile of the compounds. The elemental analysis, along with spectroscopic data, provides a comprehensive understanding of the compound's purity and composition .
科学的研究の応用
Synthesis and Characterization
5-Chloro-8-(2-nitrophenoxy)quinoline and its derivatives are often synthesized and characterized for various applications in scientific research. One study focused on the synthesis of a related compound, 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, characterizing its structure through various analytical techniques (Praveena et al., 2013).
Fluorescence and Optical Applications
Some quinoline derivatives, including those related to this compound, have been explored for their fluorescence properties. For instance, complexes made from 5-chloro-8-hydroxyquinoline exhibited intense luminescence and have potential applications in ionic and biological probes as well as cell imaging (Mecca et al., 2016).
Medicinal and Biological Applications
Quinoline derivatives have been investigated for their potential medicinal applications. One study synthesized quinoline-derivative coordination compounds using 5-chloro-8-hydroxyquinoline, showing slight antimicrobial activity against various bacteria and potential as chemotherapeutic agents against breast cancer cell lines (Chagas et al., 2019).
Spectroscopic Properties
The spectroscopic properties of azo dyes derived from 5-chloro-8-hydroxy quinoline have been studied. The effects of electron-withdrawing chloro groups on the diazo moiety and the nature of solvents and substituents on the absorption spectra of these dyes were investigated (Mirsadeghi et al., 2022).
Safety and Hazards
特性
IUPAC Name |
5-chloro-8-(2-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-7-8-14(15-10(11)4-3-9-17-15)21-13-6-2-1-5-12(13)18(19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBODPGTENPZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)
![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
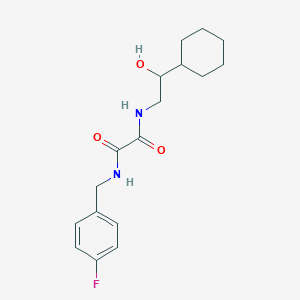
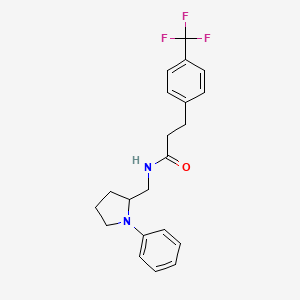
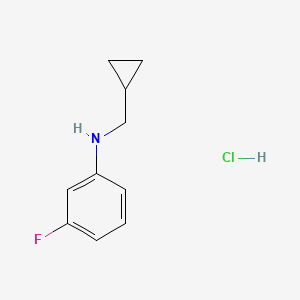

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)
![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
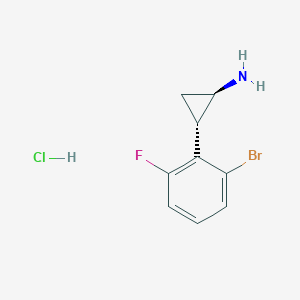
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
